molecular formula C22H29N3O4 B2640535 Tert-butyl 4-(2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034231-82-6

Tert-butyl 4-(2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B2640535
CAS RN: 2034231-82-6
M. Wt: 399.491
InChI Key: DBJQWCUAWHGAKI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H29N3O4 and its molecular weight is 399.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Key Intermediates

This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) established a rapid and high-yield synthetic method for a closely related compound, highlighting its utility in developing treatments for conditions with dysfunctional signaling pathways like cancer. This method involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the compound's versatility in drug development processes (Zhang, Ye, Xu, & Xu, 2018).

Role in Cancer Therapy Development

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, as described by Kong et al. (2016), underscores the importance of such compounds in creating biologically active molecules like crizotinib, an anticancer agent. This work illustrates the potential of these intermediates in crafting therapies targeting specific molecular pathways involved in cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Chemical Structure and Properties

A structural analysis conducted by Richter et al. (2009) on a similar compound highlights the intricate molecular arrangements and potential chemical reactivity, suggesting applications in designing molecules with specific pharmacological properties. The study provides insights into the geometric and electronic characteristics of these compounds, which are crucial for their interaction with biological targets (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Catalytic Applications and Chemical Transformations

Research by Mennenga et al. (2015) into polymethacrylates containing pyridyl derivatives demonstrates the catalytic potential of structures related to the query compound in facilitating chemical transformations, such as acylation reactions. These findings suggest broader applications in synthetic chemistry, where such catalysts can streamline the production of complex organic molecules (Mennenga, Dorn, Menzel, & Ritter, 2015).

Analytical and Spectral Studies

Patel (2020) conducted analytical and spectral studies on furan ring-containing organic ligands, which are structurally related to the query compound. These studies are vital for understanding the chemical behavior and interaction of such compounds with various biological targets, further emphasizing their significance in drug design and development processes (Patel, 2020).

properties

IUPAC Name

tert-butyl 4-[2-[[6-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-6-16(7-10-25)12-20(26)24-14-17-4-5-19(23-13-17)18-8-11-28-15-18/h4-5,8,11,13,15-16H,6-7,9-10,12,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJQWCUAWHGAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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